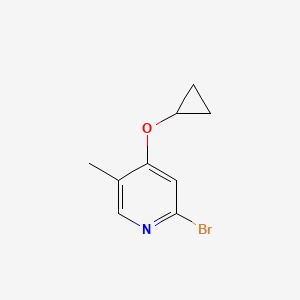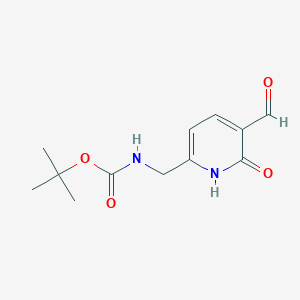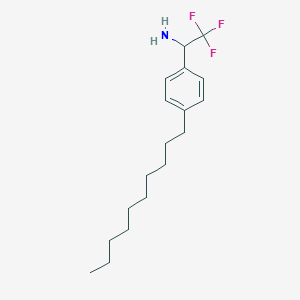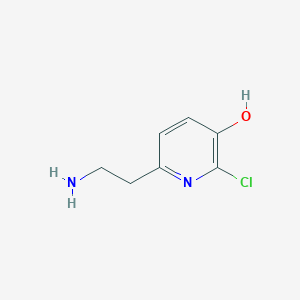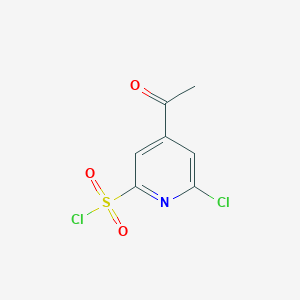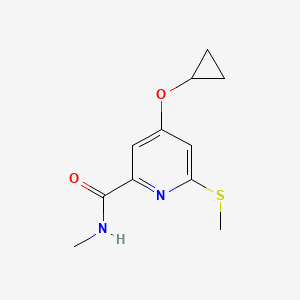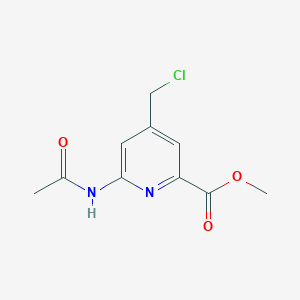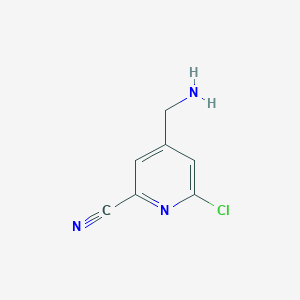
4-(Aminomethyl)-6-chloropyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-6-chloropyridine-2-carbonitrile is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an aminomethyl group at the 4-position, a chlorine atom at the 6-position, and a nitrile group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-6-chloropyridine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Chlorination: Introduction of the chlorine atom at the 6-position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Aminomethylation: Introduction of the aminomethyl group at the 4-position through a Mannich reaction, which involves the reaction of the pyridine derivative with formaldehyde and a primary amine.
Nitrile Formation: Introduction of the nitrile group at the 2-position using a cyanation reaction, often involving reagents like sodium cyanide or potassium cyanide under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-6-chloropyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
4-(Aminomethyl)-6-chloropyridine-2-carbonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-6-chloropyridine-2-carbonitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in various chemical interactions. The chlorine atom may enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)pyridine: Lacks the chlorine and nitrile groups, making it less versatile in certain chemical reactions.
6-Chloropyridine-2-carbonitrile: Lacks the aminomethyl group, reducing its potential for forming hydrogen bonds.
4-(Aminomethyl)-2-cyanopyridine: Similar structure but without the chlorine atom, affecting its chemical reactivity and biological activity.
Uniqueness
4-(Aminomethyl)-6-chloropyridine-2-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the aminomethyl, chlorine, and nitrile groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C7H6ClN3 |
|---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
4-(aminomethyl)-6-chloropyridine-2-carbonitrile |
InChI |
InChI=1S/C7H6ClN3/c8-7-2-5(3-9)1-6(4-10)11-7/h1-2H,3,9H2 |
InChI Key |
JLHOITMVPBQAQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C#N)Cl)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


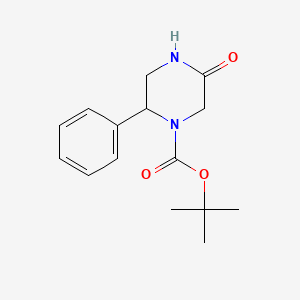
![[1,3]Dioxolo[4,5-B]pyridin-6-ylacetic acid](/img/structure/B14845084.png)

